

# Spectroscopic Profile of Ethyl 2-fluoro-4-methylbenzoate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 2-fluoro-4-methylbenzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-fluoro-4-methylbenzoate**, a key building block in medicinal chemistry and materials science. This document details predicted Nuclear Magnetic Resonance (NMR) and representative Infrared (IR) and Mass Spectrometry (MS) data. Furthermore, it outlines the standardized experimental protocols for acquiring such spectra, offering a foundational resource for researchers.

## Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data is based on validated prediction models and analysis of structurally similar compounds.

### Table 1: Predicted $^1\text{H}$ NMR Data for Ethyl 2-fluoro-4-methylbenzoate

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.85	d	1H	Ar-H (H6)
~7.05	d	1H	Ar-H (H5)
~6.95	d	1H	Ar-H (H3)
4.38	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>
2.38	s	3H	Ar-CH <sub>3</sub>
1.38	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>
Predicted in CDCl <sub>3</sub> at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).			

**Table 2: Predicted <sup>13</sup>C NMR Data for Ethyl 2-fluoro-4-methylbenzoate**

Chemical Shift (ppm)	Assignment
~164.5 (d)	C=O
~162.0 (d, $^1\text{JCF} \approx 250 \text{ Hz}$ )	C-F
~145.0 (d)	C-CH <sub>3</sub>
~132.0 (d)	C-H (Ar)
~125.0 (d)	C-H (Ar)
~118.0 (d, $^2\text{JCF} \approx 25 \text{ Hz}$ )	C-COOR
~112.0 (d, $^2\text{JCF} \approx 20 \text{ Hz}$ )	C-H (Ar)
~61.5	-OCH <sub>2</sub> CH <sub>3</sub>
~21.5	Ar-CH <sub>3</sub>
~14.0	-OCH <sub>2</sub> CH <sub>3</sub>
Predicted in CDCl <sub>3</sub> . (d) indicates a doublet due to C-F coupling.	

**Table 3: Representative IR Absorption Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2980	Medium	C-H stretch (aliphatic)
~1725	Strong	C=O stretch (ester)
~1615, 1580	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ester)
~1280	Strong	C-F stretch

This represents typical absorption bands for fluorinated aromatic esters.[\[1\]](#)

[\[2\]](#)

**Table 4: Representative Mass Spectrometry Fragmentation Data**

m/z	Relative Intensity	Assignment
182	Moderate	$[M]^+$ (Molecular Ion)
153	Strong	$[M - C_2H_5]^+$
137	High	$[M - OC_2H_5]^+$ (Base Peak)
109	Moderate	$[M - OC_2H_5 - CO]^+$

Based on typical fragmentation patterns of ethyl benzoate derivatives.[\[3\]](#)[\[4\]](#)

## Experimental Protocols

The following sections detail standardized methodologies for the acquisition of the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR Spectra Acquisition: A sample of approximately 5-25 mg for <sup>1</sup>H NMR and 20-100 mg for <sup>13</sup>C NMR is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube. The solution must be free of particulate matter. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. For a standard <sup>1</sup>H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For a <sup>13</sup>C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom.[\[5\]](#) A relaxation delay (D1) of 1-2 seconds is common for qualitative spectra.[\[5\]](#) Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).[\[6\]](#)

### Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR: A small amount of the liquid or solid sample is placed directly onto the ATR crystal (commonly diamond). The crystal is then cleaned with an appropriate solvent (e.g., isopropanol or acetone) before and after the measurement. A

background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.[7]

Thin Film (for liquids): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in a sample holder and placed in the IR beam. After the spectrum is recorded, the plates are cleaned with a dry solvent.

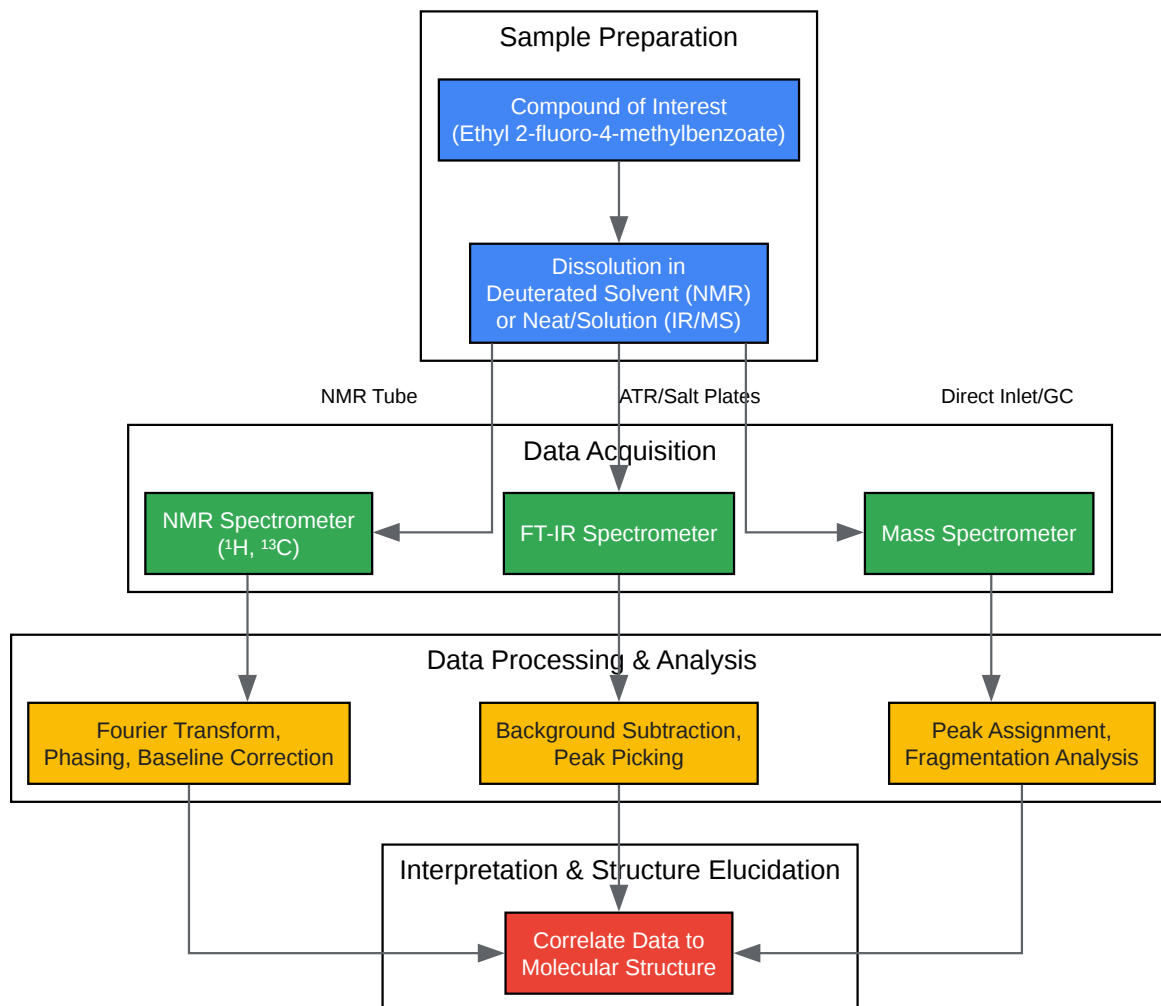
## Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.[8][9][10] The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio ( $m/z$ ).[8] A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . [8]

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

## General Spectroscopic Analysis Workflow



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Caption: Workflow for spectroscopic analysis.

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## References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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